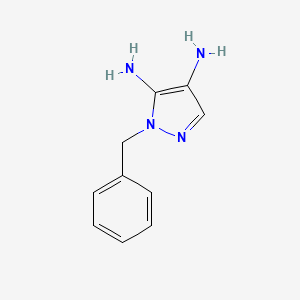

2-benzylpyrazole-3,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-benzylpyrazole-3,4-diamine is a chemical compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylpyrazole-3,4-diamine typically involves the reaction of 1H-pyrazole-4,5-diamine with benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:

1H-Pyrazole-4,5-diamine+Benzyl chloride→1H-Pyrazole-4,5-diamine, 1-(phenylmethyl)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzylpyrazole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

2-benzylpyrazole-3,4-diamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-benzylpyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1H-Pyrazole-4,5-diamine: The parent compound without the phenylmethyl group.

1-Phenyl-1H-pyrazole: A similar compound with a phenyl group attached to the pyrazole ring.

1-Benzyl-1H-pyrazole: Another derivative with a benzyl group attached to the pyrazole ring.

Uniqueness

2-benzylpyrazole-3,4-diamine is unique due to the presence of both the diamine and phenylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-benzylpyrazole-3,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehydes and pyrazole precursors. For example, a modified procedure from Badie et al. (2014) can be adapted: dissolve 0.001 mol of a pyrazole-3,4-diamine derivative in absolute ethanol, add glacial acetic acid (5 drops) as a catalyst, and reflux with substituted benzaldehyde for 4 hours. Post-reaction, evaporate the solvent under reduced pressure and crystallize the product using water-ethanol mixtures . Optimization may involve varying solvent polarity (e.g., DMSO for solubility), reaction time (tested via TLC monitoring), and temperature gradients to improve yield (reported ~65% for analogous triazole derivatives).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) to confirm substituent positions and benzyl group integration.

- Mass Spectrometry (MS) to verify molecular weight (188.229 g/mol) and fragmentation patterns .

- HPLC with UV detection (λ ~254 nm) to assess purity (>95%). Cross-reference data with databases like NIST Chemistry WebBook for validation .

Q. What are the critical parameters for validating analytical methods when quantifying this compound in complex matrices?

- Methodological Answer : Validate methods using:

- Linearity : Calibration curves (0.1–100 µg/mL) in solvents like methanol or acetonitrile.

- Recovery Studies : Spike-and-recovery tests in biological matrices (e.g., cell lysates) to assess interference.

- Repeatability : Intra-day and inter-day precision (RSD <5%) via triplicate runs. Reference methodological rigor guidelines from ProEssays (2023) on ensuring reliability through external validation and instrument calibration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Address discrepancies by:

- Dose-Response Curves : Test across a wider concentration range (nM to mM) to identify non-linear effects.

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors for enzyme studies) and replicate experiments in multiple cell lines.

- Data Triangulation : Combine in vitro assays (e.g., cytotoxicity, enzyme inhibition) with computational docking studies to validate target interactions .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Thermal Stability : Heat samples to 40–80°C and analyze residual potency.

- Light Sensitivity : Expose to UV/visible light and track photodegradation products using LC-MS .

Q. How can computational modeling (e.g., DFT, MD simulations) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity.

- Molecular Dynamics (MD) : Simulate ligand-protein binding interactions (e.g., with kinases or receptors) to identify critical binding residues.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity data to prioritize synthetic targets .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining yield and purity?

- Methodological Answer :

- Process Optimization : Use flow chemistry for controlled mixing and heat transfer during reflux.

- Purification Techniques : Replace column chromatography with recrystallization (e.g., ethanol-water gradients) for cost-effective scaling.

- Byproduct Analysis : Employ GC-MS to identify side products (e.g., dimerization) and adjust stoichiometry or catalysts .

Q. How can researchers investigate the compound’s mechanism of action in enzymatic or cellular systems?

- Methodological Answer :

- Kinetic Studies : Measure enzyme inhibition (IC₅₀) under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Isotopic Labeling : Use ¹⁴C-labeled this compound to track metabolic incorporation in cell cultures.

- CRISPR Screens : Perform genome-wide knockout screens to identify genetic modifiers of the compound’s activity .

Q. Methodological & Compliance Considerations

Q. What protocols ensure compliance with safety regulations when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct syntheses in fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Follow EPA guidelines for organic amine waste, neutralizing acidic byproducts before disposal .

Q. How can interdisciplinary approaches (e.g., chemical biology, materials science) expand the applications of this compound?

- Methodological Answer :

- Chemical Biology : Conjugate with fluorescent probes (e.g., FITC) for cellular imaging studies.

- Materials Science : Incorporate into metal-organic frameworks (MOFs) for catalytic applications.

- Pharmacology : Co-administer with bioavailability enhancers (e.g., cyclodextrins) to improve solubility in preclinical models .

Properties

CAS No. |

131311-66-5 |

|---|---|

Molecular Formula |

C10H12N4 |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-benzylpyrazole-3,4-diamine |

InChI |

InChI=1S/C10H12N4/c11-9-6-13-14(10(9)12)7-8-4-2-1-3-5-8/h1-6H,7,11-12H2 |

InChI Key |

URPJUMVYJFHGOR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C=N2)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.